Cas no 2228196-39-0 (tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate)

tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate structure
2228196-39-0 structure
商品名:tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate
CAS番号:2228196-39-0
MF:C12H17ClN2O4S
メガワット:320.792381048203
CID:6350912
PubChem ID:165700459

tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate 化学的及び物理的性質

名前と識別子

    • 2228196-39-0
    • tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate
    • EN300-1872096
    • インチ: 1S/C12H17ClN2O4S/c1-12(2,3)19-11(16)15-10-5-4-9(13)6-8(10)7-20(14,17)18/h4-6H,7H2,1-3H3,(H,15,16)(H2,14,17,18)
    • InChIKey: SIGBBGZWVORCIY-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)CS(N)(=O)=O)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 320.0597559g/mol
  • どういたいしつりょう: 320.0597559g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 441
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 107Ų

tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1872096-2.5g
tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate
2228196-39-0
2.5g
$1931.0 2023-06-01
Enamine
EN300-1872096-1.0g
tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate
2228196-39-0
1g
$986.0 2023-06-01
Enamine
EN300-1872096-5.0g
tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate
2228196-39-0
5g
$2858.0 2023-06-01
Enamine
EN300-1872096-10.0g
tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate
2228196-39-0
10g
$4236.0 2023-06-01
Enamine
EN300-1872096-0.1g
tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate
2228196-39-0
0.1g
$867.0 2023-06-01
Enamine
EN300-1872096-0.5g
tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate
2228196-39-0
0.5g
$946.0 2023-06-01
Enamine
EN300-1872096-0.25g
tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate
2228196-39-0
0.25g
$906.0 2023-06-01
Enamine
EN300-1872096-0.05g
tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate
2228196-39-0
0.05g
$827.0 2023-06-01

tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate 関連文献

tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2228196-39-0 and Product Name: tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate

The compound with the CAS number 2228196-39-0 and the product name tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug discovery and molecular targeting. The molecular framework of this compound incorporates several key functional groups, including a chloro-substituted phenyl ring and a sulfamoylmethyl side chain, which contribute to its distinctive chemical properties and biological activity.

In recent years, there has been a growing interest in the development of novel carbamate-based compounds for their therapeutic potential. The tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate structure exemplifies this trend, as it combines the stability provided by the tert-butyl group with the bioactivity imparted by the sulfamoyl moiety. This combination has been found to enhance both the solubility and binding affinity of the compound, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its interaction with biological targets. The chloro-substituted phenyl ring serves as a key recognition element, enabling selective binding to specific proteins and enzymes involved in various cellular processes. This selectivity is crucial for developing drugs that minimize off-target effects and improve therapeutic efficacy. Furthermore, the presence of the sulfamoylmethyl group allows for additional modifications, which can be exploited to fine-tune the pharmacokinetic properties of the compound.

Recent studies have highlighted the potential of carbamate derivatives in modulating inflammatory pathways and cancer-related signaling cascades. The tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate has been shown to exhibit inhibitory effects on several key enzymes implicated in inflammation, such as COX-2 and LOX-5. These findings are particularly relevant in the context of chronic inflammatory diseases, where targeted inhibition of these enzymes could lead to significant therapeutic benefits.

Another area where this compound shows promise is in oncology research. The ability of tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate to interact with specific oncogenic proteins has been demonstrated through both in vitro and in vivo studies. By binding to these targets, the compound can disrupt aberrant signaling pathways that drive tumor growth and progression. This mechanism of action aligns with current trends in cancer therapy, which emphasize precision targeting and minimal systemic toxicity.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the chloro-substituent into the phenyl ring is a critical step, as it determines much of the compound's biological activity. Similarly, the incorporation of the sulfamoylmethyl group requires careful optimization to maximize its functional utility. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for preclinical and clinical studies.

In conclusion, the compound with CAS number 2228196-39-0, known as tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate, represents a significant contribution to pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable tool for researchers investigating new therapeutic strategies. As our understanding of molecular mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases through targeted molecular interventions.

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